3-(2-Bromopyridin-3-yl)prop-2-enenitrile
Description
3-(2-Bromopyridin-3-yl)prop-2-enenitrile (C₈H₅BrN₂; molecular weight: 209.05) is an α,β-unsaturated nitrile derivative featuring a brominated pyridine ring at the β-position (Figure 1). The compound’s structure combines a conjugated enenitrile backbone with a 2-bromopyridin-3-yl substituent, conferring unique electronic and steric properties. This molecule is of interest in materials science and medicinal chemistry due to its reactivity as a Michael acceptor and its utility as a precursor in cross-coupling reactions .
Properties
IUPAC Name |
3-(2-bromopyridin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRRIGZCTZOTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-3-yl)prop-2-enenitrile typically involves the reaction of 2-bromopyridine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Bromopyridin-3-yl)prop-2-enenitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopyridin-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propenenitrile group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Addition Reactions: Electrophiles like hydrogen halides or halogens.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Addition Reactions: Formation of halogenated or hydrogenated products.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-(2-Bromopyridin-3-yl)prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the construction of more complex molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromopyridin-3-yl)prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of α,β-Unsaturated Acrylonitrile Derivatives
Key Observations :
- Electronic Effects: The bromopyridine substituent in 3-(2-Bromopyridin-3-yl)prop-2-enenitrile contrasts with electron-donating groups (e.g., diphenylamino in Compound I). This results in a higher electron-deficient acrylonitrile core, enhancing electrophilicity for nucleophilic additions .
- Optical Properties: Unlike Compound I, which exhibits solvent-dependent absorbance due to diphenylamino’s charge-transfer character, the bromopyridine derivative lacks strong donor-acceptor (D-π-A) motifs, likely reducing fluorescence quantum yield .
- Crystal Packing : Compounds with para-substituted bromophenyl groups (e.g., ) show emission variability due to crystal habit, whereas meta-substituted bromopyridine derivatives may exhibit distinct packing modes influenced by halogen bonding .
Table 2: Functional Comparison
Key Observations :
- Reactivity: The bromopyridine derivative’s bromine atom facilitates Suzuki-Miyaura couplings, unlike benzothiazole derivatives (e.g., 5a), which rely on microwave-assisted Knoevenagel condensations .
- Biological Activity: Benzothiazole-acrylonitrile hybrids (e.g., 5a, CCG-63808) show pronounced bioactivity (antimicrobial, RGS inhibition) due to the thiazole ring’s pharmacophoric role, whereas bromopyridine derivatives are less explored in medicinal contexts .
Computational and Crystallographic Insights
- DFT Studies: Compounds with D-π-A architectures (e.g., I and II) show reduced HOMO-LUMO gaps (2.5–3.1 eV) compared to non-D-π-A systems like 3-(2-Bromopyridin-3-yl)prop-2-enenitrile, which lacks strong donor groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
